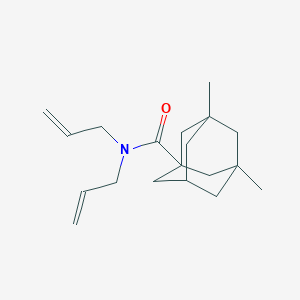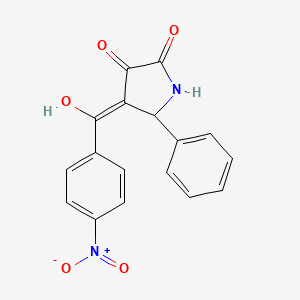
3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as NBDHEX, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells, inflammation, and angiogenesis. This compound has been found to inhibit the activity of various enzymes such as hexokinase and lactate dehydrogenase, which are involved in the metabolism of cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-angiogenic properties in various preclinical studies. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and block the activity of VEGFR2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. This compound is readily available and can be synthesized using a simple procedure. In addition, this compound exhibits potent and specific inhibitory activity against various targets, making it a valuable tool for studying the mechanisms involved in cancer, inflammation, and angiogenesis.
However, there are also some limitations associated with the use of this compound in lab experiments. This compound has been found to exhibit poor solubility in water, which can limit its bioavailability and efficacy. In addition, this compound has been shown to exhibit cytotoxicity at high concentrations, which can affect the viability of cells in vitro.
Direcciones Futuras
There are several future directions for the development and application of 3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One potential area of research is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. In addition, further studies are needed to investigate the efficacy and safety of this compound in clinical trials.
Another potential area of research is the identification of new targets and signaling pathways that can be targeted by this compound. This can help to expand the therapeutic applications of this compound and improve its efficacy in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that exhibits potent anti-cancer, anti-inflammatory, and anti-angiogenic properties. This compound has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer, inflammation, and angiogenesis. While there are some limitations associated with the use of this compound in lab experiments, there are also several future directions for the development and application of this compound that can help to improve its efficacy and expand its therapeutic applications.
Métodos De Síntesis
3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step procedure that involves the reaction of 4-nitrobenzoyl chloride with 3-hydroxy-5-phenyl-2H-pyrrol-2-one in the presence of a base such as triethylamine. The resulting intermediate is then subjected to reduction using sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and angiogenesis. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Inflammation is a complex biological response that is involved in the pathogenesis of various diseases such as arthritis, asthma, and inflammatory bowel disease. This compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Angiogenesis is a process by which new blood vessels are formed from pre-existing ones. This process plays a critical role in the growth and metastasis of cancer cells. This compound has been shown to inhibit angiogenesis by blocking the activity of vascular endothelial growth factor receptor 2 (VEGFR2).
Propiedades
IUPAC Name |
(4Z)-4-[hydroxy-(4-nitrophenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-15(11-6-8-12(9-7-11)19(23)24)13-14(18-17(22)16(13)21)10-4-2-1-3-5-10/h1-9,14,20H,(H,18,22)/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXVTACANCUNQN-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)[N+](=O)[O-])/O)/C(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
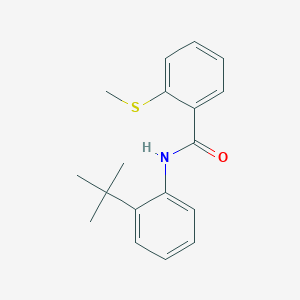
![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-imidazol-2-yl}-1-phenylvinyl benzoate](/img/structure/B5354312.png)
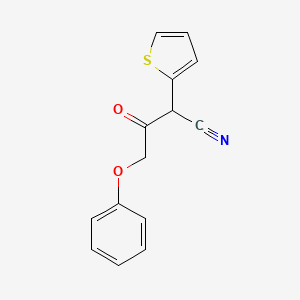
![N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5354323.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5354332.png)
![2-[4-(hydroxymethyl)-4-(4-methoxybenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5354343.png)
![5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5354344.png)
![2-{[3-(4-isopropylphenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5354355.png)
![3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5354360.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354361.png)
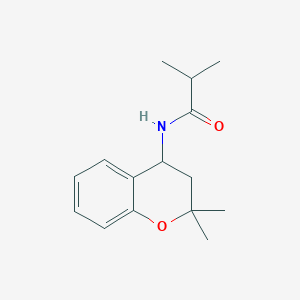
methanol](/img/structure/B5354383.png)
![1-[2-(4-fluorophenoxy)butanoyl]azocane](/img/structure/B5354384.png)
